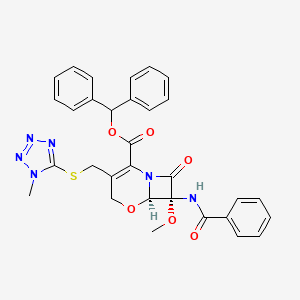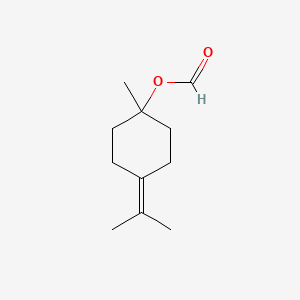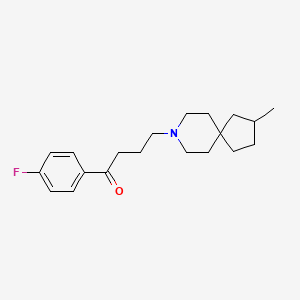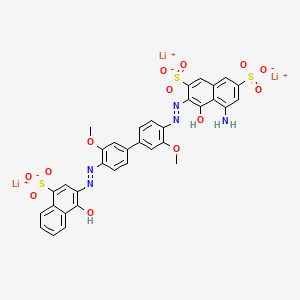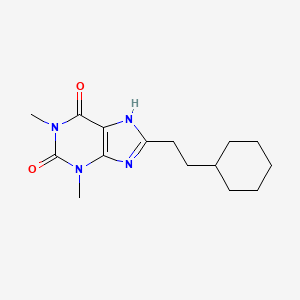
Theophylline, 8-(2-cyclohexylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-(2-cyclohexylethyl) is a chemical compound belonging to the class of xanthines, which are derivatives of purine bases. It is structurally similar to caffeine and theobromine, and is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
準備方法
Synthetic Routes and Reaction Conditions: Theophylline, 8-(2-cyclohexylethyl) can be synthesized through several synthetic routes. One common method involves the reaction of theophylline with 2-cyclohexylethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of theophylline, 8-(2-cyclohexylethyl) may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: Theophylline, 8-(2-cyclohexylethyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of theophylline, 8-(2-cyclohexylethyl) can lead to the formation of derivatives with increased oxygen content.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Theophylline, 8-(2-cyclohexylethyl) has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying xanthine chemistry.
Biology: The compound is utilized in biological studies to understand the mechanisms of xanthine oxidase and other enzymes.
Medicine: Theophylline, 8-(2-cyclohexylethyl) is investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: It is used in the pharmaceutical industry for the development of new drugs and as a standard in analytical methods.
作用機序
Theophylline, 8-(2-cyclohexylethyl) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. The compound also antagonizes adenosine receptors, contributing to its therapeutic properties.
Molecular Targets and Pathways Involved:
Phosphodiesterase Inhibition: Inhibition of phosphodiesterase enzymes increases cAMP levels.
Adenosine Receptor Antagonism: Blocking adenosine receptors leads to bronchodilation and anti-inflammatory effects.
類似化合物との比較
Caffeine
Theobromine
Paraxanthine
Urate
特性
CAS番号 |
5426-90-4 |
|---|---|
分子式 |
C15H22N4O2 |
分子量 |
290.36 g/mol |
IUPAC名 |
8-(2-cyclohexylethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O2/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,16,17) |
InChIキー |
VKORYKNVGDXUOK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


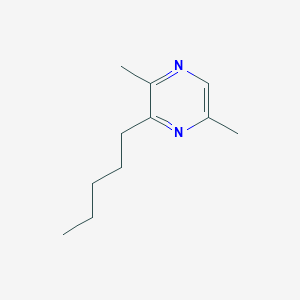
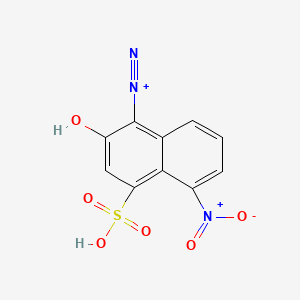
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)
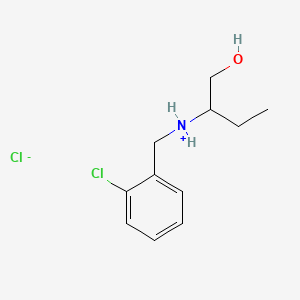
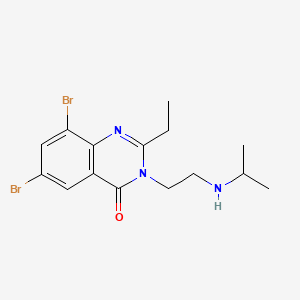
![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)
